molecular formula C22H26O3 B1667281 Bioresmethrin CAS No. 28434-01-7

Bioresmethrin

Cat. No.: B1667281
CAS No.: 28434-01-7
M. Wt: 338.4 g/mol
InChI Key: VEMKTZHHVJILDY-UXHICEINSA-N
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Description

  • Preparation Methods

  • Chemical Reactions Analysis

    • Bioresmethrin undergoes various chemical reactions, including oxidation, reduction, and substitution.
    • Common reagents and conditions used in these reactions depend on the specific isomer.
    • Major products formed include derivatives with modified functional groups.
  • Scientific Research Applications

    • Bioresmethrin finds applications in:

        Agriculture: Effective against stored grain pests.

        Public Health: Used for mosquito control.

        Veterinary Medicine: Safe for animals due to low mammalian toxicity.

        Industrial Use: Grain protection and pest management.

  • Comparison with Similar Compounds

    Properties

    IUPAC Name

    (5-benzylfuran-3-yl)methyl (1R,3R)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C22H26O3/c1-15(2)10-19-20(22(19,3)4)21(23)25-14-17-12-18(24-13-17)11-16-8-6-5-7-9-16/h5-10,12-13,19-20H,11,14H2,1-4H3/t19-,20+/m1/s1
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    VEMKTZHHVJILDY-UXHICEINSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC(=CC1C(C1(C)C)C(=O)OCC2=COC(=C2)CC3=CC=CC=C3)C
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    CC(=C[C@@H]1[C@H](C1(C)C)C(=O)OCC2=COC(=C2)CC3=CC=CC=C3)C
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C22H26O3
    Record name BIORESMETHRIN
    Source ILO-WHO International Chemical Safety Cards (ICSCs)
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    Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
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    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID2034382
    Record name Bioresmethrin
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    Molecular Weight

    338.4 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Physical Description

    VISCOUS YELLOW OIL OR PASTE (TECHNICAL GRADE); PRACTICALLY COLOURLESS WHEN PURE.
    Record name BIORESMETHRIN
    Source ILO-WHO International Chemical Safety Cards (ICSCs)
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    Solubility

    Solubility in water: none
    Record name BIORESMETHRIN
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    Density

    Relative density (water = 1): 1.05
    Record name BIORESMETHRIN
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    Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
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    Vapor Pressure

    Vapor pressure, Pa at 25 °C:
    Record name BIORESMETHRIN
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    CAS No.

    28434-01-7, 10453-55-1
    Record name Bioresmethrin
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    Record name trans-Resmethrin
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    Record name Bioresmethrin [INN]
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    Record name Bioresmethrin
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    Record name BIORESMETHRIN
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    Melting Point

    30-35 °C
    Record name BIORESMETHRIN
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    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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    Customer
    Q & A

    A: Bioresmethrin, like other pyrethroids, primarily targets the nervous system of insects. [, , , ] It disrupts the normal function of sodium channels in nerve cells, leading to repetitive nerve impulses and ultimately paralysis and death. [, , , ]

    A: Research suggests that this compound can directly affect the corpus cardiacum in locusts. [] This organ plays a crucial role in regulating physiological processes, and this compound exposure has been shown to alter its electrical activity and trigger the release of hormones. []

    A: Studies have revealed that this compound can induce mitochondrial damage in the nerve cells of cockroaches, both in isolated ganglia and after in vivo treatment. [, ] This damage manifests as swollen mitochondria with disrupted cristae. [, ] Additionally, this compound exposure can lead to the accumulation of lysosomes and depletion of synaptic vesicles in the neuropiles of cockroach ganglia. []

    A: While the provided research papers don't explicitly state the molecular formula and weight, they identify this compound as 5-benzyl-3-furylmethyl (1R)-trans-chrysanthemate. [] Based on this chemical structure, its molecular formula is C22H26O3 and its molecular weight is 338.44 g/mol.

    A: Yes, this compound is a valuable grain protectant, often used in combination with other insecticides like chlorpyrifos-methyl. [, , , ] Field trials demonstrate its efficacy in controlling various grain pests in stored wheat for extended periods, often up to 8 months. [, , , ]

    A: Comparisons with other synthetic pyrethroids highlight the significance of even slight structural modifications. [, ] For example, this compound, with its (1R)-trans configuration, generally exhibits higher insecticidal activity compared to its diastereomer, Resmethrin, which possesses a (±)-cis-trans configuration. [, ]

    A: this compound's stability can be a concern, particularly under environmental conditions like sunlight exposure. [] Research has explored strategies to enhance its photostability, such as adsorbing it onto clay surfaces with specific organic cations. [] This approach aims to protect this compound from degradation and prolong its insecticidal effectiveness.

    A: Yes, resistance to this compound, particularly when synergized with piperonyl butoxide, has been documented in housefly populations. [, , ] This resistance appears to be linked to the frequency of the L1014F kdr mutation, which affects the target site of pyrethroids. [, , ]

    A: Studies suggest that prior exposure to or resistance to other insecticide classes, like organophosphates, can influence the development of pyrethroid resistance, including resistance to this compound. [, , ] This cross-resistance highlights the complexities of insecticide resistance management.

    A: Several methods are available for this compound analysis, each with its advantages. [, , ] Gas-liquid chromatography, often coupled with mass spectrometry, offers high sensitivity and selectivity for quantifying this compound and its potential synergists in various matrices like wheat. [, , ] Another approach is enzyme immunoassay, which provides a sensitive and specific method for quantifying this compound in buffer solutions and grain samples. []

    A: Validation of analytical methods is crucial to ensure their accuracy, precision, and specificity. [] Researchers rigorously validate methods for this compound analysis, particularly when applied to complex matrices like grain. [] These validation procedures are essential for generating reliable data and ensuring the quality of scientific research.

    A: While this compound can degrade in the environment, specific degradation pathways and rates depend on factors like soil pH and the presence of sensitizers. [, ] Research indicates that soil can facilitate the photodegradation of this compound by generating singlet oxygen, a reactive oxygen species. [, ]

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